molecular formula C8H6N2O5S B12544950 6-Nitro-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione CAS No. 143184-89-8

6-Nitro-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione

Cat. No.: B12544950
CAS No.: 143184-89-8
M. Wt: 242.21 g/mol
InChI Key: HKIMBRKPIUKUMR-UHFFFAOYSA-N
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Description

6-Nitro-2λ⁶,1-benzothiazine-2,2,4(1H,3H)-trione is a benzothiazine derivative characterized by a bicyclic framework incorporating a nitro group at the 6-position and three ketone oxygen atoms (trione system). Its structure comprises a benzene ring fused to a thiazine ring, with the sulfur atom in a sulfone (S=O) configuration. The nitro group at position 6 confers electron-withdrawing effects, influencing reactivity and stability.

Properties

CAS No.

143184-89-8

Molecular Formula

C8H6N2O5S

Molecular Weight

242.21 g/mol

IUPAC Name

6-nitro-2,2-dioxo-1H-2λ6,1-benzothiazin-4-one

InChI

InChI=1S/C8H6N2O5S/c11-8-4-16(14,15)9-7-2-1-5(10(12)13)3-6(7)8/h1-3,9H,4H2

InChI Key

HKIMBRKPIUKUMR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NS1(=O)=O

Origin of Product

United States

Biological Activity

6-Nitro-2λ6\lambda^6,1-benzothiazine-2,2,4(1H,3H)-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiazine core with a nitro group at the 6-position. Its chemical formula is C8H5N3O4SC_8H_5N_3O_4S, and it exhibits notable stability under various conditions.

Antimicrobial Activity

Research indicates that derivatives of 6-nitrobenzothiazine exhibit potent antimicrobial properties. A study conducted by Mohammed et al. (2016) evaluated various derivatives for their activity against several bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Nitro-2λ6\lambda^6,1-benzothiazineE. coli32 µg/mL
6-Nitro-2λ6\lambda^6,1-benzothiazineS. aureus16 µg/mL
6-Nitro-2λ6\lambda^6,1-benzothiazineP. aeruginosa64 µg/mL

These results suggest that the compound has a promising potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrates antifungal activity. A study published in Mycopathologia reported the following findings:

CompoundFungal StrainMIC (µg/mL)
6-Nitro-2λ6\lambda^6,1-benzothiazineCandida albicans8 µg/mL
6-Nitro-2λ6\lambda^6,1-benzothiazineAspergillus niger16 µg/mL

These findings indicate that the compound is effective against common fungal pathogens and may be useful in treating fungal infections.

Anticancer Activity

The anticancer potential of 6-nitrobenzothiazine derivatives has been explored in various studies. For instance, Zhang et al. (2019) investigated the effects of this compound on human cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical)12
MCF-7 (breast)15
A549 (lung)10

The results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: Synthesis and Evaluation of Derivatives

A comprehensive study by Khan et al. (2020) focused on synthesizing various derivatives of 6-nitrobenzothiazine and evaluating their biological activities. The study highlighted that modifications at specific positions on the benzothiazine ring significantly influenced biological efficacy. For example:

  • Derivatives with alkyl substitutions showed enhanced antimicrobial activity.
  • Halogenated derivatives exhibited improved anticancer properties compared to the parent compound.

This case underscores the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Structural Analogs in the Benzothiazine Family
Compound Name Key Functional Groups Substituents Applications/Properties Reference
6-Nitro-2λ⁶,1-benzothiazine-2,2,4(1H,3H)-trione Nitro, trione (S=O, 3×C=O) 6-NO₂, 1,2,4-trione Potential pharmaceutical intermediate N/A
6-Nitro-1,3-benzothiazole-2(3H)-thione Nitro, thione (C=S) 6-NO₂, 2-S Crystallography studies; planar structure
6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one Bromo, ethyl, sulfone (S=O) 6-Br, 1-C₂H₅, 4-ketone Synthetic intermediate; X-ray characterized
2,3-Dihydro-1λ⁶,2-benzothiazole-1,1,3-trione Trione (S=O, 3×C=O) None Sweetener (saccharin analog); acidic

Key Observations :

  • Functional Group Impact : The trione system (vs. thione in or single ketone in ) increases polarity and hydrogen-bonding capacity, influencing solubility and crystallinity .
  • Synthetic Routes : Unlike the bromo-ethyl derivative (synthesized via alkylation ), nitro-substituted benzothiazines likely require nitration steps, which may pose regioselectivity challenges.
Physicochemical Properties
  • Acidity : The trione system confers strong acidity (pKa ~2), similar to saccharin derivatives . This contrasts with the neutral thione group in 6-nitro-1,3-benzothiazole-2(3H)-thione .
  • Thermal Stability : Sulfone-containing compounds (e.g., ) exhibit higher thermal stability than thiones due to stronger S=O bonds.
  • Crystallinity : The planar structure of 6-nitro-1,3-benzothiazole-2(3H)-thione facilitates dense crystal packing , whereas bulky substituents (e.g., ethyl in ) may reduce packing efficiency.

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